AChE Inhibition Potency (IC₅₀ and Kᵢ): Ambenonium vs. Edrophonium, Neostigmine, Pyridostigmine, Tacrine
Ambenonium exhibits sub-nanomolar AChE inhibition (IC₅₀ = 0.7 nM; Kᵢ = 0.12 nM for competitive component) that is orders of magnitude more potent than comparator AChE inhibitors [1][2]. Compared to edrophonium (IC₅₀ = 5,220 nM; Kᵢ = 470,000 nM) and neostigmine (IC₅₀ = 36 nM), ambenonium demonstrates a >7,000-fold and >50-fold potency advantage, respectively [3][2]. This extreme affinity permits unique experimental applications, such as kinetic analysis of inhibitor approach to steady-state that is not feasible with lower-affinity compounds [1].
| Evidence Dimension | AChE inhibition potency (IC₅₀ and Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 nM (hAChE); Kᵢ = 0.12 nM |
| Comparator Or Baseline | Edrophonium: IC₅₀ = 5,220 nM, Kᵢ = 470,000 nM; Neostigmine: IC₅₀ = 36 nM; Pyridostigmine: IC₅₀ = 330 nM; Tacrine: IC₅₀ = 200 nM, Kᵢ = 65,000 nM |
| Quantified Difference | Ambenonium is ~7,500-fold more potent than edrophonium (IC₅₀); ~50-fold more potent than neostigmine; ~470-fold more potent than pyridostigmine |
| Conditions | Human erythrocyte AChE or recombinant human AChE; in vitro enzyme inhibition assays |
Why This Matters
Procurement for high-sensitivity AChE inhibition assays requires ambenonium when sub-nanomolar potency is essential; lower-affinity compounds cannot substitute for experiments requiring extremely tight binding kinetics.
- [1] Hodge AS, Humphrey DR, Rosenberry TL. Ambenonium is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities. Mol Pharmacol. 1992;41(5):937-42. PMID: 1588924. View Source
- [2] Therapeutic Target Database (TTD). Acetylcholinesterase (AChE) Target Validation. Accessed 2026. View Source
- [3] MedChemExpress. Ambenonium chloride (WIN 8077 chloride) Product Datasheet. Accessed 2026. View Source
